An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Pivalate
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl pivalate, also known as tert-butyl 2,2-dimethylpropanoate, is a sterically hindered ester of significant interest in organic synthesis and pharmaceutical development. Its bulky tert-butyl groups on both the acyl and alkoxy sides of the ester linkage confer unique properties, including remarkable stability towards hydrolysis. This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl pivalate, along with experimental considerations for its synthesis and analysis.
Physical Properties
Tert-butyl pivalate is a clear, colorless liquid at room temperature, though it may darken during storage[1]. A definitive melting point is not commonly reported in the literature, with some sources indicating it as not applicable[2]. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of tert-Butyl Pivalate
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈O₂ | [3] |
| Molecular Weight | 158.24 g/mol | [3] |
| Boiling Point | 134-135 °C | [2][4] |
| Density | 0.813 g/cm³ | [2] |
| Flash Point | >62 °C (144 °F) | [4] |
| Refractive Index | 1.391-1.393 | [4] |
| Appearance | Clear colorless liquid | [1] |
| Solubility | Insoluble in water. | [5] |
Chemical Properties
Stability and Reactivity
Tert-butyl pivalate is stable under recommended storage conditions[6]. It should be stored away from oxidizing agents[6]. Due to the significant steric hindrance provided by the two tert-butyl groups, the ester is unusually resistant to hydrolysis, particularly under basic conditions[7]. This high stability is a key characteristic that makes it a useful protecting group in multi-step organic syntheses.
Hydrolysis
The hydrolysis of sterically hindered esters like tert-butyl pivalate is challenging. Standard basic hydrolysis conditions (e.g., aqueous sodium hydroxide) are often ineffective due to the difficulty of the hydroxide ion in accessing the electrophilic carbonyl carbon[7].
Acid-catalyzed hydrolysis is a more viable method for cleaving tert-butyl esters. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. For tert-butyl esters, an alternative AAL1 mechanism involving the formation of a stable tert-butyl carbocation is also possible under strongly acidic conditions.
More advanced methods for the hydrolysis of hindered esters have been developed, including the use of non-aqueous solvent systems and phase-transfer catalysts to enhance the reactivity of the nucleophile. For instance, a non-aqueous medium using sodium hydroxide in a mixture of methanol and dichloromethane has been shown to be effective for the saponification of sterically hindered esters at room temperature[8]. Another approach involves the use of potassium tert-butoxide and water in DMSO[9].
Experimental Protocols
Synthesis of tert-Butyl Pivalate
A common method for the synthesis of tert-butyl pivalate is the esterification of pivalic acid with tert-butanol. Due to the steric hindrance of both reactants, direct Fischer esterification under acidic conditions can be slow. A more efficient method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Representative Experimental Protocol for DCC/DMAP-Mediated Esterification:
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Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add pivalic acid (1.0 equivalent), tert-butanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the stirred mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure tert-butyl pivalate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tert-butyl pivalate.
Analysis of tert-Butyl Pivalate
Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques for the analysis of tert-butyl pivalate.
Representative Gas Chromatography (GC) Protocol:
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Instrument: Agilent 7890A GC system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Carrier Gas: Helium or Hydrogen with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL of a dilute solution of tert-butyl pivalate in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Expected Retention Time: The retention time will depend on the specific column and conditions but will be characteristic of the compound.
Representative Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Instrument: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
¹H NMR (400 MHz, CDCl₃):
-
The spectrum is expected to show two singlets.
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A singlet at approximately δ 1.2 ppm corresponding to the nine protons of the pivaloyl tert-butyl group (-C(CH₃)₃).
-
A singlet at approximately δ 1.4 ppm corresponding to the nine protons of the ester tert-butyl group (-OC(CH₃)₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The spectrum will show characteristic signals for the quaternary carbons and the methyl carbons.
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A signal for the carbonyl carbon will be observed in the downfield region (around δ 177 ppm).
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Signals for the quaternary carbons of the tert-butyl groups will appear around δ 80 ppm and δ 39 ppm.
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Signals for the methyl carbons will be observed in the upfield region (around δ 27 ppm).
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Mandatory Visualization
The synthesis of tert-butyl pivalate from pivalic acid and tert-butanol using DCC and DMAP can be represented by the following logical relationship diagram.
Caption: Synthesis of tert-butyl pivalate via DCC coupling.
Conclusion
Tert-butyl pivalate is a sterically hindered ester with notable stability, making it a valuable compound in various applications within organic chemistry and drug development. Its physical and chemical properties are dictated by the bulky tert-butyl groups, which influence its reactivity, particularly its resistance to hydrolysis. The synthesis and analysis of tert-butyl pivalate can be achieved through established organic chemistry techniques, with careful consideration of the steric hindrance of the molecule. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field.
References
- 1. 16474-43-4 | CAS DataBase [m.chemicalbook.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Tert-butyl pivalate | C9H18O2 | CID 519272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. T-BUTYL PIVALATE [chembk.com]
- 5. tert-BUTYL PEROXYPIVALATE | C9H18O3 | CID 61238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl pivalate, 98% | Fisher Scientific [fishersci.ca]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
